molecular formula C16H9NO2 B1207036 2-Nitropyrene CAS No. 789-07-1

2-Nitropyrene

Cat. No. B1207036
CAS RN: 789-07-1
M. Wt: 247.25 g/mol
InChI Key: MAZCGYFIOOIVHE-UHFFFAOYSA-N
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Description

2-Nitropyrene is a nitro-substituted derivative of polycyclic aromatic hydrocarbons (PAHs) with the molecular formula C16H9NO2 . It has an average mass of 247.248 Da and a monoisotopic mass of 247.063324 Da . It is a potent bacterial mutagen and has been found to induce leukemia/lymphoma in female Sprague-Dawley rats .


Synthesis Analysis

The synthesis of 2-Nitropyrene involves indirect methods due to the limited range of methods and outcomes for the direct substitution of pyrene itself . Bolton’s synthetic strategy for 2-Nitropyrene has been exploited for the preparation of more elaborate 2-substituted pyrenes .


Molecular Structure Analysis

The molecular structure of 2-Nitropyrene is planar in the ground state . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of 2-Nitropyrene involve the formation of several polycyclic aromatic hydrocarbon (PAH) derivatives. This includes the gas-phase formation of mutagenic 1- and 2-nitrotriphenylene via OH or NO3 radical-initiated reactions of the parent triphenylene . In addition, the formation of carcinogenic 1-nitropyrene from heterogeneous nitration of pyrene on mineral dust aerosols has been observed .


Physical And Chemical Properties Analysis

2-Nitropyrene has an average mass of 247.248 Da and a monoisotopic mass of 247.063324 Da . It is a nitro-substituted derivative of polycyclic aromatic hydrocarbons (PAHs) with the molecular formula C16H9NO2 .

Scientific Research Applications

Pro-inflammatory Signal Induction

Park and Park (2009) conducted a study on nitropyrene (specifically 1-NP), demonstrating its role in inducing pro-inflammatory signals using human bronchial epithelial cells. The research highlighted how 1-NP, a main component of diesel exhaust particles, could be instrumental in understanding inflammatory diseases caused by environmental pollutants (Park & Park, 2009).

Environmental Pollutant and Carcinogenic Impact

A 2020 study explored the properties of 4-nitropyrene, highlighting its environmental significance as a pollutant and potential carcinogen, predominantly found in diesel exhaust emissions. This study emphasized the need to understand the health implications and environmental impact of such nitropyrene derivatives (IARC Monographs, 2020).

Apoptosis in Macrophages

Su et al. (2021) investigated the effects of 1-nitropyrene on macrophages, a crucial component of the immune system. Their findings indicated that 1-NP induced apoptosis (programmed cell death) in macrophages, which could have significant implications for understanding the immune response to environmental pollutants (Su et al., 2021).

Oxidative DNA Damage

A study by Ohnishi et al. (2001) explored how 1-nitropyrene, a metabolite of 2-nitropyrene, can cause oxidative DNA damage. This research provides insight into the mechanisms by which nitropyrenes may contribute to carcinogenesis, emphasizing the significance of studying these compounds in the context of cancer research (Ohnishi et al., 2001).

Phototransformation in Environmental Models

The phototransformation of nitropyrenes, including 2- and 4-nitropyrene, was studied by García-Berríos et al. (2017). This research helps in understanding how nitropyrenes behave in atmospheric conditions, specifically their photoreactivity and potential environmental impact (García-Berríos et al., 2017).

Mutagenesis and Carcinogenesis

A study by Kim et al. (2005) on 1-nitropyrene's oxidative metabolites revealed insights into the mutagenic and carcinogenic properties of nitropyrenes. This research is crucial for understanding the genetic and cellular implications of exposure to nitropyrenes (Kim et al., 2005).

Nitro-PAHs in Urban Air

Feilberg et al. (2001) investigated the occurrence of nitro-PAHs, including 2-nitropyrene, in urban and semi-rural environments. Their findings provide valuable data on the distribution and potential sources of these compounds in different environments (Feilberg et al., 2001).

Safety And Hazards

2-Nitropyrene is suspected of causing genetic defects and may cause cancer . It is very toxic to aquatic life and causes damage to the respiratory system through prolonged or repeated exposure . Safety precautions include using personal protective equipment, avoiding dust formation, ensuring adequate ventilation, and avoiding release to the environment .

Future Directions

Future research on 2-Nitropyrene should focus on understanding its photophysics and photochemistry to provide insight into the potential for sunlight-induced photodegradation in the environment . More studies are needed to elucidate its role in atmospheric processes regarding humic-like substances, detailed chemical characterization of the reaction products, and efforts to account for influences of such pathway into air quality models .

properties

IUPAC Name

2-nitropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZCGYFIOOIVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)[N+](=O)[O-])C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30229368
Record name 2-Nitropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitropyrene

CAS RN

789-07-1
Record name 2-Nitropyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=789-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitropyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NITROPYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI0F8R15CU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
943
Citations
T Ramdahl, B Zielinska, J Arey, R Atkinson, AM Winer… - Nature, 1986 - nature.com
… Evidence for the atmospheric formation of nitro-PAH has come only recently, from observations that 2-nitropyrene (2-NP) 15–17 and 2-nitrofluoranthene (2-NF) 16,17 neither of which …
Number of citations: 184 www.nature.com
P Ciccioli, A Cecinato, E Brancaleoni… - Journal of …, 1996 - Wiley Online Library
… 2-nitrofluoranthene and 2-nitropyrene formation was excluded … It was suggested that 2-nitrofluoranthene/ 2-nitropyrene … riched in 2-nitrofluoranthene and 2-nitropyrene because of rapid …
Number of citations: 171 agupubs.onlinelibrary.wiley.com
JN Pitts Jr, JA Sweetman, B Zielinska, AM Winer… - Atmospheric …, 1985 - Elsevier
We have identified and quantified 2-nitrofluoranthene (2-NO 2 -FL) and 2-nitropyrene (2-NO 2 -PY), both strong, direct mutagens in paniculate organic matter (POM) samples collected …
Number of citations: 209 www.sciencedirect.com
S Yu, RH Heflich, LS Von Tungeln… - Mutation Research …, 1991 - Elsevier
… On the other hand, its structural isomer 2-nitropyrene, which … the direct-acting mutagenicity of 2-nitropyrene in 11 strains of … the DNA adducts in Salmonella produced by 2-nitropyrene. …
Number of citations: 30 www.sciencedirect.com
AK Roy, P Upadhyaya, PP Fu, K El-Bayoumy - Carcinogenesis, 1991 - academic.oup.com
… aromatic hydrocarbon in numerous environmental sources, 2-nitropyrene (2-NP) has been … Under aerobic conditions, ring oxidation to 6-hydroxy-2-nitropyrene and nitroreduction to 2-…
Number of citations: 23 academic.oup.com
J Wilson, M Octaviani, BAM Bandowe… - … science & technology, 2020 - ACS Publications
Polycyclic aromatic hydrocarbons (PAHs) are common atmospheric pollutants and known to cause adverse health effects. Nitrated PAHs (NPAHs) are formed in combustion activities …
Number of citations: 20 pubs.acs.org
P Upadhyaya, AK Roy, PP Fu, K El-Bayoumy - Cancer research, 1992 - AACR
… 1- and 2nitropyrene: evidence for 2-nitropyrene mutagenesis by … and DNA adducts formed from 2-nitropyrene in vitro. … major DNA adducts from 2nitropyrene metabolism mediated by rat …
Number of citations: 11 aacrjournals.org
T Hirayama, T Watanabe, M Akita, S Shimomura… - Mutation Research …, 1988 - Elsevier
In order to elucidate the mechanisms of mutagenic activation of nitroarenes, we studied the relationships between the mutagenic potency and chemical structure of 2-nitro- and 2,7-…
Number of citations: 27 www.sciencedirect.com
T Kameda, A Akiyama, M Yoshita… - Journal of Health …, 2011 - jstage.jst.go.jp
The mutagenicities and endocrine-disrupting activities of two isomers of mononitrated 1-hydroxypyrene [1-hydroxy-x-nitropyrenes (1-OH-x-NPs); x= 2 and 5], which are not only …
Number of citations: 12 www.jstage.jst.go.jp
ZI García-Berríos, R Arce, M Burgos-Martínez… - … of Photochemistry and …, 2017 - Elsevier
… According to their results [34], the principal photodegradation pathway for 1-NO 2 Py is the nitro-nitrite rearrangement leading to 1-hydroxypyrene and 1-hydroxy-2-nitropyrene, while for …
Number of citations: 13 www.sciencedirect.com

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